
N-allyl-6,7-dimethoxy-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-6,7-dimethoxy-4-quinazolinamine is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
Quinazoline derivatives, including N-allyl-6,7-dimethoxy-4-quinazolinamine analogs, have been synthesized and evaluated for their antimalarial activity. A study reported the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, revealing the discovery of compounds with high antimalarial activity. These findings underscore the potential of this compound derivatives as promising antimalarial drug leads, contributing to the quest for potent antimalarial agents (Mizukawa et al., 2021).
Antitumor and Antiproliferative Activities
The derivatives of this compound, such as AG-1478, have demonstrated significant in vitro and in vivo antiproliferative activity. These compounds have been recognized for their broad biopharmaceutical activities, including potential antitumor effects. The study of AG-1478's UV-Vis absorption spectra has provided insights into its structure and the spatial and temporal distribution of its inhibitory activities, highlighting its role in cancer research (Khattab et al., 2016).
Antiviral Activity
This compound derivatives have also been identified as potential antiviral agents. A novel scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered through NMR spectroscopy to bind specifically to the influenza A virus RNA promoter, exhibiting antiviral activity against influenza viruses. This discovery opens avenues for the development of new antiviral drugs based on quinazoline derivatives (Lee et al., 2014).
Antibacterial Activity
Research on N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to this compound, has revealed their potent antibacterial activity against multidrug-resistant Staphylococcus aureus. These studies not only highlight the potential for developing new antibacterial agents but also emphasize the diverse pharmacological applications of quinazoline derivatives (Van Horn et al., 2014).
Safety and Hazards
The safety information available indicates that “N-allyl-6,7-dimethoxy-4-quinazolinamine” may cause serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-prop-2-enylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-5-14-13-9-6-11(17-2)12(18-3)7-10(9)15-8-16-13/h4,6-8H,1,5H2,2-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWSXBIMJWCAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
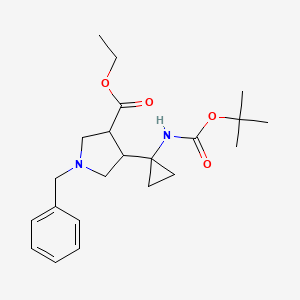
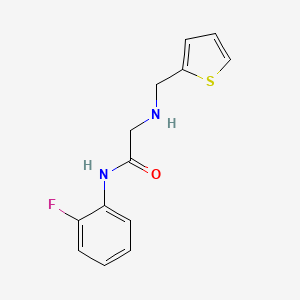
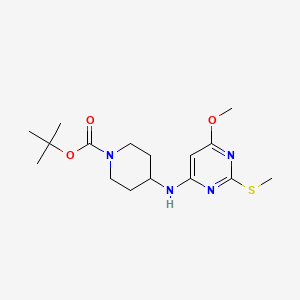

![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)
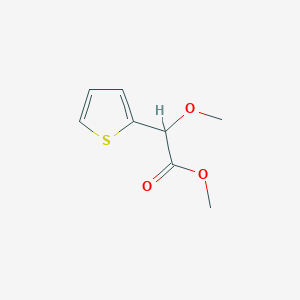
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

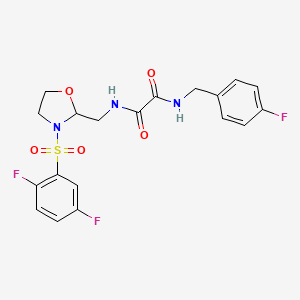
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

